

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1441982

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine**

Abstract: **3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine** is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted 4-azaindole, it serves as a crucial building block in the synthesis of complex molecules, particularly kinase inhibitors for oncological and inflammatory disease research. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physical properties of this compound, outlines authoritative, field-proven protocols for their experimental determination, and offers insights into the interpretation of this data for drug development professionals. While published experimental data for this specific molecule (CAS 1190310-75-8) is scarce, this document establishes the foundational methodologies required to generate a complete and reliable physicochemical profile.

Molecular Identity and Core Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental characteristics of **3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine** are summarized below.

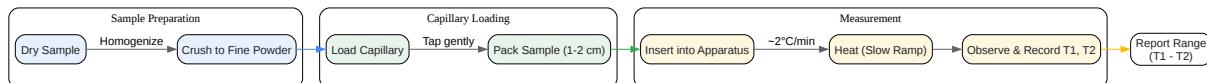
Property	Data	Source(s)
Chemical Name	3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine	-
CAS Number	1190310-75-8	[1] [2]
Molecular Formula	C ₇ H ₄ BrClN ₂	[2]
Molecular Weight	231.48 g/mol	[2]
Canonical SMILES	C1=C(C=C2C(=C1)NC=C2Br)Cl	-
Physical Form	Solid (predicted)	
Purity (Commercial)	Typically ≥97%	-

Thermal Properties: Melting Point Determination

The melting point is a critical thermal property that provides a dual insight: it serves as a key identifier of the compound and as a sensitive indicator of its purity.[\[3\]](#) A pure crystalline solid will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will cause a depression in the melting point and a broadening of the melting range.[\[3\]](#)

Causality in Experimental Choice

The capillary melting point method is the gold standard for its simplicity, reproducibility, and minimal sample requirement. The choice of a slow heating rate (approximately 2°C per minute) near the expected melting point is crucial. Rapid heating does not allow the system to maintain thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and wide-ranging readings.


Detailed Experimental Protocol: Capillary Method

This protocol describes the determination of the melting point range using a standard digital melting point apparatus (e.g., a Mel-Temp).

- Sample Preparation:

- Ensure the **3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine** sample is completely dry. If necessary, dry under vacuum over a desiccant like P₂O₅.^[3]
- Place a small amount of the solid on a clean, dry watch glass.
- Using a spatula, crush the sample into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.^[3]
- Capillary Tube Loading:
 - Take a capillary tube (sealed at one end) and press the open end into the powdered sample.
 - Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
 - Repeat until a packed column of 1-2 cm is achieved.^[4] Consistent sample height is key for reproducible results.
- Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.^[5]
 - Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected (or preliminary) melting point.
 - Adjust the heating rate to a slow ramp of 1-2°C per minute.
 - Observe the sample through the magnifying lens.
 - Record the temperature (T₁) at which the first drop of liquid appears.^[4]
 - Continue observing and record the temperature (T₂) at which the last solid crystal melts completely into a liquid.^[4]
 - The melting point is reported as the range T₁ - T₂.
 - Perform at least two determinations to ensure consistency.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

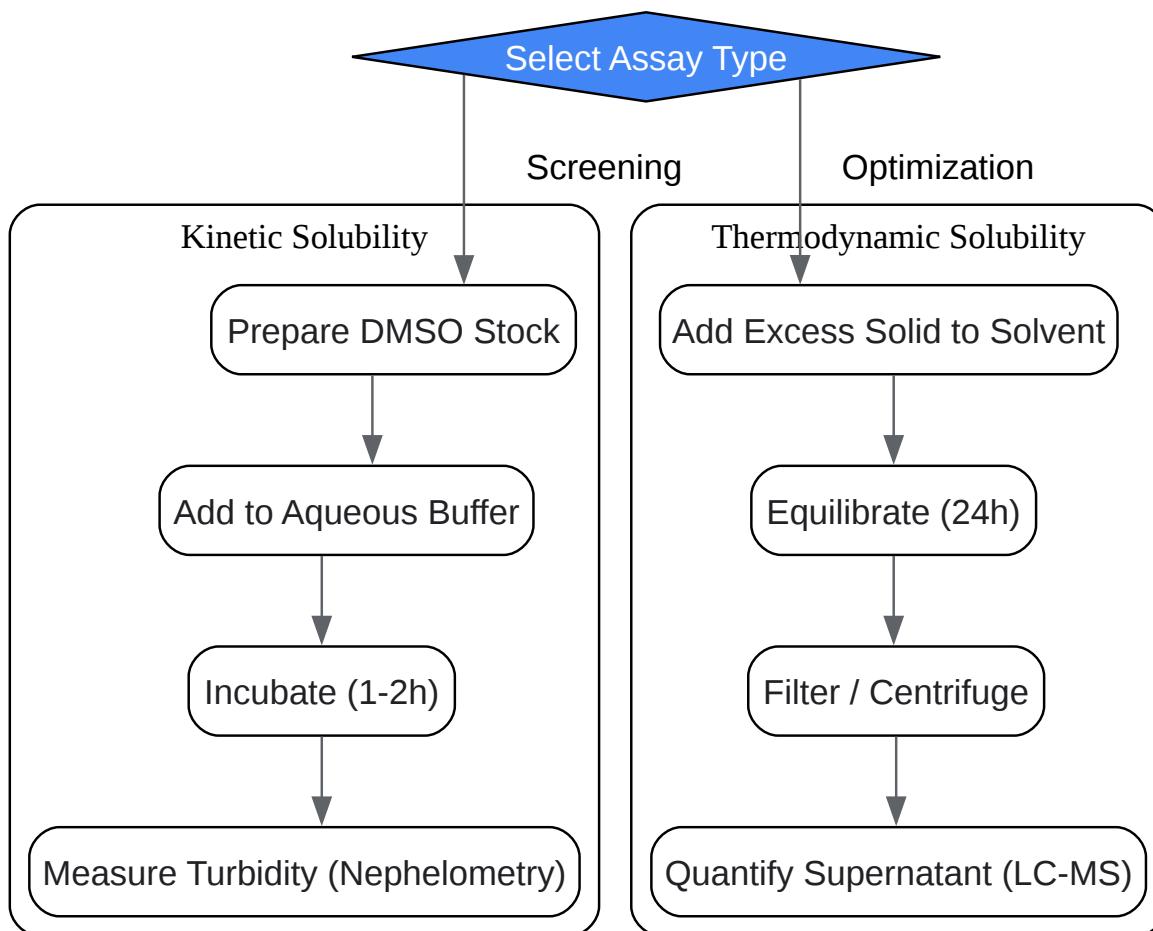
Caption: Workflow for determining melting point via the capillary method.

Solubility Profile: A Key Predictor of Performance

For drug development professionals, solubility is arguably one of the most important physical properties. Low aqueous solubility can severely hamper biological testing, lead to poor bioavailability, and create significant formulation challenges.^[6] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

- Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound upon rapid precipitation from a high-energy state (i.e., a DMSO stock solution). It is highly relevant for early-stage discovery to identify compounds that might precipitate in *in vitro* biological assays.^[7]
- Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a given solvent. It requires longer incubation times to reach equilibrium and is critical for lead optimization and formulation development.^{[7][8]}

Detailed Experimental Protocol: Kinetic Solubility (Turbidimetric Assay)


- Stock Solution Preparation: Prepare a 10 mM stock solution of **3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine** in 100% DMSO.

- Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 μ L) of the DMSO stock solution into the wells of a 96-well microtiter plate.[9]
- Buffer Addition: Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 μ M).[9]
- Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[9]
- Measurement: Read the plate using a nephelometer to measure light scattering or a UV-Vis plate reader to measure absorbance after filtration. Increased turbidity or a drop in concentration indicates precipitation.[10]
- Data Analysis: The solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

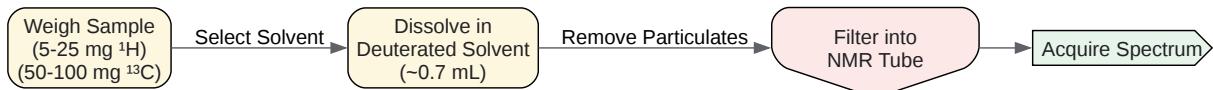
Detailed Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

- Sample Preparation: Add an excess amount of solid, powdered **3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine** to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, DMSO). The excess solid ensures that equilibrium with a saturated solution is achieved.
- Incubation: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours, to allow the system to reach equilibrium.[10]
- Separation: After incubation, separate the undissolved solid from the saturated solution. This is critically done by either centrifuging the sample at high speed or filtering it through a low-binding filter plate (e.g., Millipore Multiscreen).[10]
- Quantification: Carefully take an aliquot of the clear supernatant or filtrate.
- Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared from the DMSO stock solution.[8][10]

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Comparative workflow for kinetic vs. thermodynamic solubility.


Spectroscopic Characterization for Structural Integrity

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity and structure of a synthesized molecule. They provide an atomic-level fingerprint of the compound.

Detailed Experimental Protocol: NMR Sample Preparation

- Sample Quantity: For a standard ^1H NMR spectrum, weigh 5-25 mg of the compound. For a ^{13}C NMR spectrum, a larger quantity of 50-100 mg is recommended due to the lower natural abundance of the ^{13}C isotope.[11]
- Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Common choices for heterocyclic compounds include DMSO-d₆, Chloroform-d (CDCl₃), or Methanol-d₄. The solvent should contain an internal standard like Tetramethylsilane (TMS) for chemical shift referencing ($\delta = 0.00$ ppm).[11]
- Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[11] Vortex or gently warm the vial to ensure complete dissolution.
- Filtration: It is critical to remove any particulate matter, as this can severely degrade the quality of the NMR spectrum. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
- Final Check: The final sample should be a clear, homogenous solution. Cap the NMR tube securely before placing it in the spectrometer.

Workflow for NMR Sample Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a high-quality NMR sample.

Predicted Spectral Features

While experimental spectra for **3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine** are not readily available, we can predict its key features based on the known spectra of analogues like 5-

Bromo-1H-pyrrolo[2,3-b]pyridine.[12]

- ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) and one broad signal for the N-H proton of the pyrrole ring (often $> \delta$ 10 ppm). The protons on the pyridine and pyrrole rings will appear as singlets or doublets, with coupling constants characteristic of their positions. The electron-withdrawing effects of the bromine and chlorine atoms will likely shift the signals of nearby protons downfield (to a higher ppm value).
- ¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbons directly bonded to the electronegative halogens (C3-Br and C5-Cl) will be significantly influenced. Based on data for the 5-bromo analogue, the carbon signals are expected in the δ 100-150 ppm range.[12]
- Mass Spectrometry: The mass spectrum will be crucial for confirming the molecular weight. A high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₄BrClN₂. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br \approx 50.7%, ⁸¹Br \approx 49.3%) and chlorine (³⁵Cl \approx 75.8%, ³⁷Cl \approx 24.2%), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4), providing unambiguous confirmation of the presence of one bromine and one chlorine atom.

Summary and Forward Outlook

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a valuable scaffold for modern drug discovery. A complete understanding of its physical properties is essential for its efficient and reliable application. This guide provides the authoritative experimental frameworks necessary for any researcher to determine these properties. The lack of published data underscores the opportunity for researchers working with this compound to contribute to the public chemical knowledge base by performing and publishing these fundamental characterizations.

Physical Property	Status	Recommended Methodology
Melting Point	Not reported in literature	Capillary Method (e.g., Mel-Temp)
Boiling Point	Not reported; likely decomposes	Not applicable; thermal stability (TGA) is more relevant
Aqueous Solubility	Not reported in literature	Shake-Flask Method (Kinetic & Thermodynamic)
Solvent Solubility	Not reported in literature	Shake-Flask Method (Thermodynamic)
¹ H & ¹³ C NMR Spectra	Not reported in literature	Standard acquisition in DMSO-d ₆ or CDCl ₃
Mass Spectrum	Not reported in literature	ESI-HRMS to confirm mass and isotopic pattern

By adhering to the robust and validated protocols detailed herein, researchers can generate the high-quality data needed to accelerate their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine - CAS:1190310-75-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441982#3-bromo-5-chloro-1h-pyrrolo-3-2-b-pyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com